Xanthoplanine

Vue d'ensemble

Description

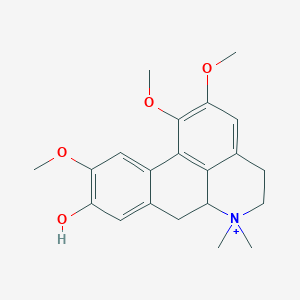

Xanthoplanine is an isoquinoline alkaloid with the IUPAC name (6aS)-1,2,10-trimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-9-ol . This compound is known for its presence in certain plant species and has been studied for its various biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Xanthoplanine typically involves the use of isoquinoline derivatives as starting materials. The synthetic route may include steps such as methylation, cyclization, and oxidation to achieve the final structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale extraction from natural sources or chemical synthesis. The extraction process includes the use of organic solvents to isolate the alkaloid from plant materials, followed by purification steps such as chromatography. Chemical synthesis on an industrial scale requires precise control of reaction conditions and the use of efficient catalysts to minimize by-products and maximize yield.

Analyse Des Réactions Chimiques

Types of Reactions

Xanthoplanine undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinone derivatives.

Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities and properties.

Applications De Recherche Scientifique

Chemistry: It serves as a precursor for the synthesis of other complex alkaloids and organic compounds.

Biology: Xanthoplanine is used in studies related to plant biochemistry and alkaloid biosynthesis.

Medicine: Research has shown that this compound exhibits pharmacological activities such as antimicrobial, anti-inflammatory, and anticancer properties

Industry: It is used in the development of natural product-based pharmaceuticals and as a chemical intermediate in the synthesis of other bioactive compounds.

Mécanisme D'action

Xanthoplanine exerts its effects by interacting with specific molecular targets and pathways. It has been shown to inhibit nicotinic acetylcholine receptors, specifically alpha7 and alpha4beta2 subtypes, with IC50 values of 9 micromolar and 5 micromolar, respectively . This inhibition can lead to various physiological effects, including modulation of neurotransmission and potential therapeutic benefits in neurological disorders.

Comparaison Avec Des Composés Similaires

Similar Compounds

Magnoflorine: Another isoquinoline alkaloid with similar biological activities.

Skimmianine: Known for its antimicrobial and anti-inflammatory properties.

Dictamine: Exhibits various pharmacological effects, including anti-inflammatory and anticancer activities.

Uniqueness of Xanthoplanine

This compound is unique due to its specific molecular structure, which allows it to interact with nicotinic acetylcholine receptors in a distinct manner. This specificity makes it a valuable compound for research in neuropharmacology and the development of targeted therapies.

Activité Biologique

Xanthoplanine, a compound isolated from the roots of Xylopia parviflora, has garnered significant attention due to its diverse biological activities, particularly its effects on neuronal nicotinic acetylcholine receptors (nAChRs) and its immunomodulatory properties. This article provides a detailed overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Profile

- Molecular Formula : CHNO

- Molecular Weight : 356.435 g/mol

- CAS Number : 6872-88-4

- IC50 Values :

- Alpha7 nAChR: 9 μM

- Alpha4beta2 nAChR: 5 μM

This compound's primary mechanism involves the inhibition of nAChRs, which are crucial in neurotransmission and various physiological processes. Research indicates that this compound fully inhibits the EC50 acetylcholine responses of both alpha7 and alpha4beta2 nACh receptors, making it a potent antagonist in these pathways .

Table 1: Inhibition Potency of this compound on nAChRs

| Receptor Type | IC50 (μM) |

|---|---|

| Alpha7 | 9 |

| Alpha4beta2 | 5 |

Anti-inflammatory Properties

Recent studies highlight this compound's role in modulating inflammatory responses. Specifically, it has been shown to attenuate macrophage polarization towards the M1 phenotype, which is associated with pro-inflammatory responses. This effect is achieved through the disruption of the CrkL-STAT5 complex, leading to a decrease in inflammatory cytokines .

Case Study: Macrophage Polarization

In an experimental study, this compound was administered at concentrations of 50 and 100 μM. The results indicated a significant reduction in M1 polarization markers and a promotion of M2 polarization, which is linked to anti-inflammatory activity. The study measured various inflammatory cytokines to assess the compound's efficacy in modulating immune responses .

Pharmacological Activities

This compound exhibits several pharmacological activities beyond its neuroactive properties. It has been reported to possess:

- Antioxidant Activity : this compound shows potential as an antioxidant, contributing to cellular protection against oxidative stress.

- Analgesic Effects : Compounds from Zanthoxylum species, including this compound, have been traditionally used for pain relief.

- Antimicrobial Properties : Some studies suggest that this compound may have antimicrobial effects against various pathogens.

Comparative Analysis with Related Compounds

To better understand this compound’s biological activity, it is beneficial to compare it with other compounds derived from Zanthoxylum species.

Table 2: Comparative Biological Activities of Selected Compounds

| Compound | Source | Main Activity | IC50 (μM) |

|---|---|---|---|

| This compound | Xylopia parviflora | nAChR inhibition | 5 - 9 |

| Neohesperidin | Zanthoxylum spp. | Antioxidant | N/A |

| Hesperidin | Zanthoxylum spp. | Anti-inflammatory | N/A |

| Quercetin | Various | Antioxidant, anti-inflammatory | N/A |

Propriétés

IUPAC Name |

1,2,10-trimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-9-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4/c1-22(2)7-6-12-10-18(25-4)21(26-5)20-14-11-17(24-3)16(23)9-13(14)8-15(22)19(12)20/h9-11,15H,6-8H2,1-5H3/p+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGUCOPALAZXICJ-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)O)OC)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26NO4+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Xanthoplanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033356 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6872-88-4 | |

| Record name | Xanthoplanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033356 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

207 - 209 °C | |

| Record name | Xanthoplanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033356 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What plant sources are known to contain Xanthoplanine?

A1: this compound has been isolated from the stems of Litsea cubeba [] and Xanthoxylum planispium []. Additionally, (+)(1R,1aR)-1a-hydroxymagnocurarine, a related compound, was isolated from Cryptocarya konishii [].

Q2: What is the molecular formula and weight of this compound?

A2: Unfortunately, the provided research excerpts do not specify the exact molecular formula and weight of this compound. Further investigation into comprehensive chemical databases or original research articles focusing on the compound's isolation and characterization would be necessary to obtain this information.

Q3: Are there any studies exploring the potential of this compound as a therapeutic agent?

A4: While the research excerpts mention that other alkaloids from Litsea cubeba, like N-Methylcoclaurine, Coclaurine, and Laurotetanine, show inhibitory activity against the SARS-CoV-2 protease enzyme 6LU7 in silico [, ], there is no mention of similar studies conducted with this compound. Further research is needed to investigate its potential antiviral properties.

Q4: What analytical techniques are typically used to identify and characterize this compound?

A5: The provided research indicates the use of techniques like centrifugal partition chromatography, Sephadex LH-20 column chromatography, and ion-pair reversed-phase liquid chromatography for the isolation of this compound and related quaternary alkaloids []. Structural elucidation likely involved spectral analysis, but specific techniques used are not detailed within the provided excerpts.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.